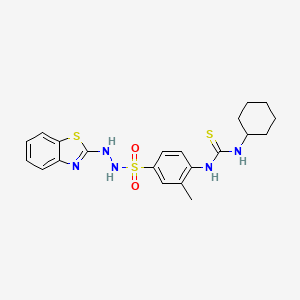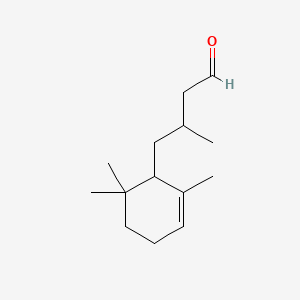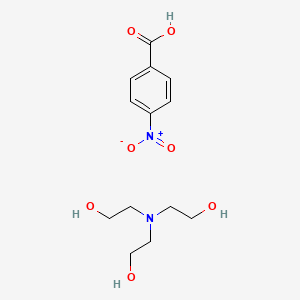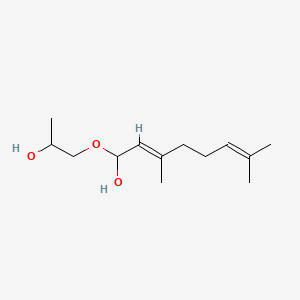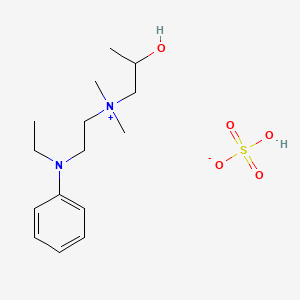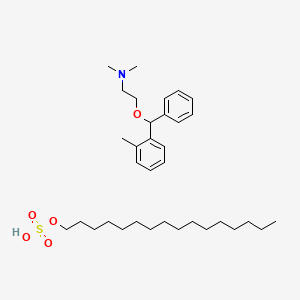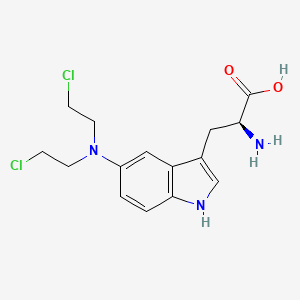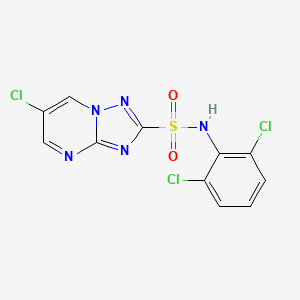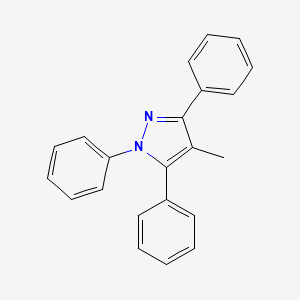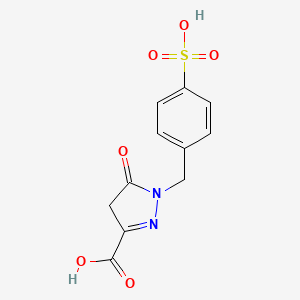
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring, a sulphophenyl group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-amino-benzenesulfonic acid with diazotized hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester. The final product is purified and isolated as the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulphophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulphophenyl group and carboxylic acid functional group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid
- 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-methyl ester
Uniqueness
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71849-96-2 |
|---|---|
Molekularformel |
C11H10N2O6S |
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
5-oxo-1-[(4-sulfophenyl)methyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O6S/c14-10-5-9(11(15)16)12-13(10)6-7-1-3-8(4-2-7)20(17,18)19/h1-4H,5-6H2,(H,15,16)(H,17,18,19) |
InChI-Schlüssel |
JVQOIEZICVLIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


